Ohydrazide
Description
Ohydrazide refers to a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group of the acid with a hydrazide (-NH-NH₂) moiety. According to IUPAC nomenclature, the suffix "-ohydrazide" replaces "-ic acid" or "-oic acid" in the parent carboxylic acid's name . For example, acetic acid becomes acetthis compound (CH₃CONHNH₂) . Ohydrazides are pivotal intermediates in synthesizing hydrazones, thiosemicarbazides, and metal complexes, with applications in medicinal chemistry and materials science .
Key structural features include:
Properties
Molecular Formula |
C46H62N4O4 |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-[4-[(Z,3Z)-2-methyl-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C46H62N4O4/c1-33(27-47-49-41(51)29-53-39-21-17-37(18-22-39)45(9,10)31-43(3,4)5)25-35-13-15-36(16-14-35)26-34(2)28-48-50-42(52)30-54-40-23-19-38(20-24-40)46(11,12)32-44(6,7)8/h13-28H,29-32H2,1-12H3,(H,49,51)(H,50,52)/b33-25-,34-26+,47-27-,48-28+ |
InChI Key |
UPRMNWRERHRDHA-FOFONNGNSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)/C=C(/C)\C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)C=NNC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ohydrazides can be synthesized through several methods, including:
Reaction with Esters: One common method involves the reaction of esters with hydrazine. For example, the reaction of ethyl acetate with hydrazine hydrate yields acetohydrazide.
Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with hydrazine. For instance, benzoyl chloride reacts with hydrazine to form benzthis compound.
Direct Amidation: Direct amidation of carboxylic acids with hydrazine under dehydrating conditions can also produce ohydrazides.
Industrial Production Methods: Industrial production of ohydrazides often involves large-scale reactions using the above methods, optimized for yield and purity. The choice of method depends on the specific this compound being produced and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Ohydrazides undergo various chemical reactions, including:
Oxidation: Ohydrazides can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: They can be reduced to form hydrazines or other reduced products.
Substitution: Ohydrazides can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetohydrazide with hydrogen peroxide yields acetic acid azide.
Scientific Research Applications
Ohydrazides have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Ohydrazides are used in the study of enzyme mechanisms and as probes for biological assays.
Medicine: Some ohydrazides exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.
Industry: They are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ohydrazides varies depending on their specific application. In general, they exert their effects through interactions with molecular targets such as enzymes or receptors. For example, some ohydrazides inhibit the activity of specific enzymes by forming stable complexes with the enzyme’s active site, thereby blocking its function.
Comparison with Similar Compounds
Ohydrazide vs. Hydrazones
Hydrazones are synthesized via condensation of Ohydrazides with aldehydes or ketones, forming an imine (C=N) bond .
Example : Benzofuran-2-carbthis compound reacts with aromatic aldehydes to form hydrazones with antifungal activity .
This compound vs. Hydrazidines
Hydrazidines (RC(NH–NH₂)=N–NH₂) contain additional hydrazine groups. They are named by appending "-ohydrazide hydrazone" to the parent acid .
Example: Methanesulfonthis compound (CH₃SO₂–NH–NH₂) is a sulfonthis compound used in specialized syntheses .
This compound vs. Sulfonohydrazides
Sulfonohydrazides (R–SO₂–NH–NH₂) replace the carboxylic acid group with a sulfonic acid derivative.
| Parameter | This compound | Sulfonthis compound |
|---|---|---|
| Core Group | –CO–NH–NH₂ | –SO₂–NH–NH₂ |
| Applications | Medicinal chemistry | Industrial foaming agents |
Example : Diphenyloxide-4,4’-disulphthis compound (OBSH-75) is a rubber foaming agent with a melting point of 150–164°C .
Data Tables
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